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  • Product: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
  • CAS: 107431-14-1

Core Science & Biosynthesis

Foundational

What is the CAS registry number for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

An In-Depth Technical Guide to N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1) Executive Summary This guide provides a comprehensive technical overview of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1)

Executive Summary

This guide provides a comprehensive technical overview of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, a specialized chemical intermediate with significant applications in modern medicinal chemistry. Identified by its CAS Registry Number 107431-14-1, this molecule belongs to the spiroketal class of compounds, which are increasingly sought after in drug discovery for their unique three-dimensional architectures.[1][2] The primary utility of this spirocyclic amine lies in its role as a key building block for the synthesis of novel 5-HT1F receptor agonists, a class of non-vasoconstrictive therapeutics developed for the acute treatment of migraine.[3][4] This document will detail the compound's physicochemical properties, propose a robust synthetic pathway, explore its critical role in drug development workflows, and outline its analytical profile, providing researchers and drug development professionals with a foundational resource for its application.

The Strategic Value of the Spiroketal Scaffold in Drug Design

The incorporation of spirocyclic systems into drug candidates has become a prominent strategy for escaping the "flatland" of traditional aromatic and heteroaromatic scaffolds.[1] The core advantage of a spiro-fused ring system, such as the 1,5-dioxaspiro[5.5]undecane core, is the inherent three-dimensionality it confers upon a molecule.[5][6] This structural rigidity and defined spatial arrangement of substituents allow for more precise and high-affinity interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[7]

Key benefits of employing spirocycles in medicinal chemistry include:

  • Enhanced Potency and Selectivity: By locking rotatable bonds and presenting functional groups in specific vectors, spirocycles can optimize ligand-receptor complementarity.[6]

  • Improved Physicochemical Properties: The high fraction of sp3-hybridized carbons in spirocycles often leads to improved aqueous solubility and can positively modulate metabolic stability and lipophilicity (LogP), critical parameters in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6][8]

  • Novelty and Intellectual Property: The unique structures of spirocyclic compounds provide access to novel chemical space, offering significant opportunities for securing intellectual property on new chemical entities.[5]

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine embodies these advantages, providing a pre-formed, rigid, and functionalized scaffold for direct incorporation into advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

The fundamental properties of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Registry Number 107431-14-1[3]
Molecular Formula C₁₃H₂₅NO₂[3]
Molecular Weight 227.35 g/mol [3]
IUPAC Name N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine-
Canonical SMILES CN(C)C1CC(CC2(C1)OCCC(O2)(C)C)-
Physical Form Expected to be a solid or oil at room temperature.Inferred
Storage Conditions Store under an inert atmosphere, refrigerated (2-8°C).

Synthesis and Manufacturing Strategy

While proprietary manufacturing details are not publicly disclosed, a scientifically sound and efficient synthesis can be devised based on established principles of spiroketal chemistry. The most logical and field-proven approach is the acid-catalyzed ketalization of a functionalized cyclohexanone with a suitable diol.

Proposed Retrosynthetic Analysis

The target molecule can be disconnected at the C-O bonds of the ketal, revealing two key starting materials: 4-(dimethylamino)cyclohexan-1-one and 2,2-dimethylpropane-1,3-diol (neopentyl glycol) . This approach is strategically sound because both precursors are commercially available and the reaction mechanism is robust and high-yielding. The gem-dimethyl group on the diol is particularly important as it promotes the formation of the six-membered dioxane ring and provides the requisite 3,3-tetramethyl substitution on the final spirocycle.

Step-by-Step Experimental Protocol

Objective: To synthesize N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine via acid-catalyzed spiroketalization.

Materials:

  • 4-(dimethylamino)cyclohexan-1-one

  • 2,2-dimethylpropane-1,3-diol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

  • Toluene or cyclohexane (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Charge the flask with 4-(dimethylamino)cyclohexan-1-one (1.0 eq), 2,2-dimethylpropane-1,3-diol (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.02-0.05 eq) in toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the ketalization will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 4-12 hours).

  • Reaction Quench and Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine. The choice of purification depends on the physical state and purity of the crude material.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_product Final Product A 4-(dimethylamino)cyclohexan-1-one C Acid-Catalyzed Spiroketalization (p-TsOH, Toluene, Reflux) A->C B 2,2-dimethylpropane-1,3-diol B->C D N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine C->D Azeotropic removal of H₂O

Caption: Proposed synthesis of the target spiroketal.

Application in Drug Discovery: A Key Building Block for 5-HT1F Agonists

The principal documented application of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is as a crucial reagent in the synthesis of advanced drug candidates, specifically carbazolecarboxamides and cycloheptaindolecarboxamides.[3] These molecules are potent and selective 5-HT1F receptor agonists investigated for the acute treatment of migraine.[9]

Role in the Synthetic Pathway

In the construction of these complex drug molecules, the spiroamine serves as the "southern" fragment, providing the amine-functionalized, conformationally restricted scaffold. The synthetic strategy typically involves an amide bond formation, coupling the amine of the spiroketal with a carboxylic acid-functionalized "northern" fragment, such as a substituted carbazole or cycloheptaindole core.

This modular approach is highly efficient for building a library of potential drug candidates for structure-activity relationship (SAR) studies. By varying the northern fragment while keeping the spiroamine constant, researchers can probe how different substitutions affect receptor binding affinity and selectivity.[9]

Therapeutic Rationale of 5-HT1F Agonism

The 5-HT1F receptor is a key target for migraine therapy. Unlike older triptan drugs, which also act on 5-HT1B/1D receptors and cause vasoconstriction, selective 5-HT1F agonists are believed to inhibit trigeminal nerve signaling without significant effects on blood vessels.[4] This makes them a potentially safer therapeutic option for patients with or at risk for cardiovascular disease. Lasmiditan is an approved drug from this class, validating the therapeutic utility of this mechanism.[4]

Drug Development Workflow

G A N,N,3,3-Tetramethyl- 1,5-dioxaspiro[5.5]undecan-9-amine (Spirocyclic Amine Fragment) C Amide Coupling Reaction (e.g., HATU, EDCI) A->C B Activated Carboxylic Acid (e.g., Carbazole Core) B->C D Crude Product Mixture C->D E Purification (Chromatography, Crystallization) D->E F Final 5-HT1F Agonist (Active Pharmaceutical Ingredient) E->F

Caption: Use of the spiroamine in a drug synthesis workflow.

Spectroscopic and Analytical Profile

A full Certificate of Analysis from a commercial supplier would provide definitive data. However, the expected spectroscopic characteristics can be predicted from the molecule's structure.

  • ¹H NMR: The spectrum would be characterized by several key signals:

    • A sharp singlet in the 2.2-2.5 ppm range integrating to 6H, corresponding to the two N-methyl groups.

    • Two distinct singlets in the 0.8-1.2 ppm range, each integrating to 6H, for the two pairs of geminal methyl groups on the dioxane ring.

    • A complex series of multiplets in the 1.4-2.0 ppm range corresponding to the methylene protons of the cyclohexane and dioxane rings.

    • A multiplet for the methine proton at the C9 position bearing the amine.

  • ¹³C NMR: The spectrum would show distinct signals for the spiro carbon (a quaternary center), the carbons of the dioxane and cyclohexane rings, the N-methyl carbons, and the gem-dimethyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a strong molecular ion peak [M+H]⁺ at approximately m/z 228.3.

  • Infrared (IR) Spectroscopy: Key stretches would include C-H (alkane) bands around 2850-2950 cm⁻¹, a C-N stretch around 1100-1250 cm⁻¹, and prominent C-O (ether/ketal) stretches in the 1050-1150 cm⁻¹ region.

Handling, Storage, and Safety

As a research chemical, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine should be handled with standard laboratory precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Refrigeration at 2-8°C is recommended for long-term stability.

  • Safety: While specific toxicity data is not available, related amine compounds can be irritants. In case of exposure, follow standard first-aid procedures. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Conclusion

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its rigid, three-dimensional spiroketal framework provides a valuable scaffold for creating drug candidates with potentially superior potency, selectivity, and pharmacokinetic properties.[6][8] Its demonstrated utility in the synthesis of next-generation migraine therapeutics highlights its importance to researchers and development professionals working at the forefront of medicinal chemistry. This guide provides the foundational knowledge required to effectively synthesize, handle, and strategically deploy this compound in advanced research and development programs.

References

  • Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]

  • Wikipedia. (n.d.). Spiroketal. Wikipedia. [Link]

  • Young, E. G., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. [Link]

  • Fuggetta, M. P., et al. (2014). A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro. Anti-Cancer Agents in Medicinal Chemistry, 14. [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Behera, A. K., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Arabian Journal of Chemistry. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • ResearchGate. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2860. [Link]

  • NextSDS. (n.d.). N,3,3-TriMethyl-1,5-dioxaspiro[5.5]undecan-9-aMine. NextSDS. [Link]

  • Pharmaffiliates. (n.d.). N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine. Pharmaffiliates. [Link]

  • Cohen, M. P., et al. (2003). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 46(14), 3060-3071. [Link]

  • Diener, H. C. (2020). 5-HT1F agonists. Current Opinion in Neurology, 33(3), 301-307. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]ₙ: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6279. [Link]

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Exploratory

Molecular Weight, Exact Mass, and Analytical Characterization of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine in Drug Development

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the precise characterization of synthetic intermediates and process impurities is non-negotiable. N,N,3,3-Tetramethyl-1,5-dioxaspiro[5....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the precise characterization of synthetic intermediates and process impurities is non-negotiable. N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1) is a structurally complex spirocyclic amine that serves a dual role in drug development. It is utilized as a critical building block in the synthesis of carbazolecarboxamides and cycloheptaindolecarboxamides—potent 5-HT1F receptor agonists used in migraine therapeutics[1]. Consequently, it is heavily monitored as a process-related impurity, most notably designated as Frovatriptan Impurity 8 [2].

This technical guide provides an in-depth physicochemical profile of this compound, detailing its exact mass calculations, and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its quantification in active pharmaceutical ingredient (API) matrices.

Structural Elucidation and Physicochemical Profiling

The unique architecture of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine consists of a spiro[5.5]undecane core. One of the six-membered rings is a 1,3-dioxane derivative featuring gem-dimethyl substitution at the 3-position. The adjacent spiro-fused cyclohexane ring is functionalized with an N,N-dimethylamine group at the 9-position.

Understanding the exact mass of this compound is critical for mass spectrometry. While nominal mass is sufficient for low-resolution techniques, distinguishing this specific spiro-amine from isobaric API degradants requires sub-ppm mass accuracy.

Quantitative Data Summary
PropertyValueDerivation / Causality
Chemical Formula C₁₃H₂₅NO₂Derived from the spiro core (C₁₁H₂₀), dioxa substitution (O₂), and tetramethyl/amine functionalization.
CAS Number 107431-14-1Unique identifier for the free amine form[3].
Molecular Weight 227.35 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Exact Mass (Monoisotopic) 227.1885 DaCalculated using monoisotopic masses: (13 × 12.00000) + (25 × 1.007825) + (14.003074) + (2 × 15.994915).
Protonated Mass [M+H]⁺ 228.1958 DaCritical target for positive Electrospray Ionization (ESI+) HRMS detection (Exact Mass + 1.007276 Da).
Industry Designation Frovatriptan Impurity 8Recognized impurity standard in the synthesis of triptan-class antimigraine APIs[4].

Synthetic Context & Analytical Paradigm

In the synthesis of 5-HT1F agonists, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine acts as a primary amine donor or structural scaffold[1]. However, unreacted traces of this compound can carry over into the final API batch. Regulatory bodies (e.g., ICH Q3A guidelines) mandate the strict monitoring of such impurities.

The Causality of Method Selection: Why rely on LC-HRMS rather than standard HPLC-UV? The tertiary amine group lacks a strong chromophore, rendering UV detection at low concentrations (e.g., <0.05% threshold) highly unreliable. Furthermore, the complex matrix of a finished API like Frovatriptan contains numerous degradants. By utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS, we extract the exact protonated mass (m/z 228.1958) with a narrow mass tolerance (e.g., 5 ppm), completely filtering out background noise and nominally isobaric interferences.

G A API Matrix (Frovatriptan) B UHPLC Separation (C18, Sub-2 µm) A->B Sample Injection C ESI+ HRMS (Q-TOF / Orbitrap) B->C Chromatographic Elution D Ion Extraction (m/z 228.1958) C->D Data Acquisition E Impurity 8 Confirmed D->E Mass Match (<5 ppm)

LC-HRMS workflow for isolating and identifying Impurity 8 from complex API matrices.

Self-Validating Experimental Protocol: Impurity Profiling

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) logic gate that prevents the reporting of false positives caused by column carryover or mass drift.

Step 1: System Suitability Testing (SST) Logic

Before analyzing the API, the system must prove its current analytical integrity.

  • Blank Run: Inject 5 µL of diluent (50:50 Water:Acetonitrile). Requirement: No peak at m/z 228.1958 ± 5 ppm.

  • Spike Recovery (10 ng/mL): Inject a known standard of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine. Requirement: Mass error must be <3 ppm, and S/N ratio > 10.

Validation SST System Suitability Test (Blank & Spike) Crit1 Carryover <0.1% SST->Crit1 Crit2 Mass Error <3 ppm SST->Crit2 Pass Proceed to API Batch Crit1->Pass Yes Fail Halt & Recalibrate Crit1->Fail No Crit2->Pass Yes Crit2->Fail No

Self-validating logic gate for the LC-HRMS System Suitability Test (SST).
Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of the Frovatriptan API batch into a 10 mL volumetric flask.

  • Dissolve and make up to volume with the sample diluent (50:50 Water:Acetonitrile).

  • Vortex for 2 minutes and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial. (Causality: PTFE is chosen to prevent non-specific binding of the lipophilic spiro-amine, which can occur with nylon filters).

Step 3: UHPLC Parameters
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size. (Causality: Sub-2 µm particles provide high theoretical plates, ensuring sharp peak shapes and baseline resolution from the API).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Rationale: The inclusion of 0.1% formic acid lowers the pH to ~2.7. Because the pKa of the tertiary amine at position 9 is typically between 8.5 and 9.5, this acidic environment ensures 100% protonation of the molecule, maximizing ionization efficiency in the ESI source.

Step 4: HRMS Parameters (Q-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 1000.

  • Resolving Power: > 70,000 FWHM at m/z 200.

  • Target Extraction: Extract Extracted Ion Chromatogram (XIC) at m/z 228.1958 with a 5 ppm window.

Step 5: Data Interpretation

Compare the retention time of the extracted m/z 228.1958 peak in the API sample to the SST spike. If the peak is present, integrate the area and quantify against a multi-point calibration curve of the Frovatriptan Impurity 8 reference standard[4].

References

  • Pharmaffiliates , N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine Product Details & Applications. 1

  • Labmix24 , Frovatriptan Impurity 8 - KD-CD4344.24-25MG Specification. 2

  • Molcan , FTT58: Frovatriptan Impurity 8 Chemical Properties.4

Sources

Foundational

Literature review on N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine derivatives in organic chemistry

Introduction: The Spirocyclic Amine Motif in Modern Chemistry The N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine core represents a fascinating and increasingly important structural motif in the landscape of conte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Amine Motif in Modern Chemistry

The N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine core represents a fascinating and increasingly important structural motif in the landscape of contemporary organic chemistry. Spirocycles, by their very nature, enforce a rigid three-dimensional geometry that is highly sought after in fields such as medicinal chemistry and materials science. The 1,5-dioxaspiro[5.5]undecane skeleton, in particular, offers a stable ketal-protected cyclohexyl ring system. The stereochemistry of such spiro-compounds with six-membered rings has been a subject of extensive study, with investigations into their helical and axial chirality.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine and its derivatives, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Molecular Structure and Properties

The core structure of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, with CAS Number 107431-14-1, features a spirocyclic system where a cyclohexane ring and a 1,3-dioxane ring are joined by a common carbon atom.[3] The 3,3-dimethyl substitution on the dioxane ring provides steric bulk and influences the conformational preferences of the molecule. The amine functionality at the 9-position of the cyclohexane ring is a key feature, allowing for a wide range of chemical modifications and applications.

Property Value Source
CAS Number 107431-14-1[3]
Molecular Formula C13H25NO2Pharmaffiliates
Molecular Weight 227.35 g/mol Pharmaffiliates

Synthesis of the Core Structure: A Strategic Approach

The synthesis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is logically approached through a multi-step sequence, culminating in the introduction of the dimethylamino group. The overall strategy involves the formation of the spirocyclic ketone precursor, followed by reductive amination.

Part 1: Synthesis of the Precursor Ketone, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

The key precursor for the target amine is the corresponding ketone, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (CAS 69225-59-8).[4] This intermediate is synthesized via the ketalization of 1,4-cyclohexanedione with 2,2-dimethyl-1,3-propanediol.

Diagram: Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

G cluster_0 Ketalization Reaction reagent1 1,4-Cyclohexanedione reaction_plus + reagent1->reaction_plus reagent2 2,2-Dimethyl-1,3-propanediol reagent2->reaction_plus product 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one catalyst reaction_plus->catalyst  p-TsOH (cat.) Toluene, Dean-Stark catalyst->product

Caption: Ketalization to form the spirocyclic ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

This protocol is based on well-established procedures for ketal formation.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

Part 2: Reductive Amination to Yield N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

The final step in the synthesis is the reductive amination of the precursor ketone with dimethylamine. This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Diagram: Reductive Amination Workflow

G cluster_1 Reductive Amination start_ketone 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one reaction_step1 Formation of Iminium Ion/Enamine start_ketone->reaction_step1 amine Dimethylamine (gas or solution) amine->reaction_step1 reducing_agent Sodium Triacetoxyborohydride (or other reducing agent) reaction_step2 Reduction reducing_agent->reaction_step2 product_amine N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine reaction_step1->reaction_step2 reaction_step2->product_amine

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Protocols & Analytical Methods

Method

Purification and recrystallization methods for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Application Note: Advanced Purification and Recrystallization Strategies for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine Introduction & Chemical Context N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Recrystallization Strategies for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Introduction & Chemical Context

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1) is a highly specialized tertiary amine and spiroketal intermediate. It is most prominently utilized as a reagent in the synthesis of 5-HT1F receptor agonists—specifically carbazolecarboxamides and cycloheptaindolecarboxamides—for the treatment of migraines . In pharmaceutical quality control, it is also monitored as Frovatriptan Impurity 8 .

Structurally, the molecule is the neopentyl glycol ketal of 4-(dimethylamino)cyclohexan-1-one. This dual functionality presents a significant purification paradox: the basic tertiary amine requires specific handling to prevent chromatographic tailing, while the 1,5-dioxaspiro[5.5]undecane system is highly susceptible to hydrolytic cleavage under acidic conditions . This guide details a field-proven, self-validating methodology to isolate and recrystallize this compound without compromising its structural integrity.

Physicochemical Properties & Methodological Rationale

Standard amine purification protocols typically rely on acid-base extraction (e.g., extracting the amine into 1M aqueous HCl). For this spiroketal, aqueous acid extraction is strictly contraindicated. Exposure to aqueous strong acids will rapidly hydrolyze the neopentyl ketal back to the parent ketone.

To ensure scientific integrity and high yields, our protocol relies on the following causal principles:

  • Aqueous Basic Workup: All extractions must be performed under mildly basic conditions (pH > 11) to ensure the amine is fully unprotonated while protecting the ketal.

  • Chromatographic Buffering: Unmodified silica gel contains acidic silanol groups that strongly bind tertiary amines and can catalyze localized ketal hydrolysis. Triethylamine (Et₃N) must be used as a mobile phase modifier to deactivate the silica matrix.

  • Anhydrous Salt Formation: To achieve pharmaceutical-grade purity (>99%), the free base is converted to a hydrochloride salt. This must be executed using anhydrous HCl in an aprotic or alcoholic solvent to prevent water-mediated ketal cleavage.

Table 1: Physicochemical Properties and Implications

ParameterValueMethodological Implication
Chemical Formula C₁₃H₂₅NO₂-
Molecular Weight 227.35 g/mol Determines stoichiometric equivalents for salt formation.
Estimated pKa ~9.5 – 10.0Requires aqueous pH > 11 for quantitative free-basing.
Spiroketal Stability Acid-labilePrecludes the use of aqueous strong acids during extraction.
Free Base Solubility High in DCM, EtOAc, MTBEIdeal for organic extraction and normal-phase chromatography.
HCl Salt Solubility High in hot iPrOH; Low in MTBE, HeptaneEnables high-yield precipitation and binary solvent recrystallization.

Purification Workflow

PurificationWorkflow Crude Crude N,N,3,3-Tetramethyl- 1,5-dioxaspiro[5.5]undecan-9-amine Workup Aqueous Basic Workup (NaHCO3 / DCM) Crude->Workup Remove water-soluble impurities Chromatography Basified Silica Chromatography (DCM:MeOH:Et3N) Workup->Chromatography Isolate free base SaltFormation Anhydrous Salt Formation (HCl in iPrOH / MTBE) Chromatography->SaltFormation Stabilize amine Recrystallization Recrystallization (Hot iPrOH / Heptane) SaltFormation->Recrystallization Remove structural analogues PureProduct Pure Hydrochloride Salt (>99% Purity) Recrystallization->PureProduct Final isolation

Figure 1: Purification workflow for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine.

Experimental Protocols

Protocol A: Free Base Isolation via Basified Chromatography

This protocol isolates the free base while neutralizing acidic sites that cause degradation.

  • Dissolution & Workup: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude). Wash the organic layer with an equal volume of saturated aqueous Na₂CO₃.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be >11 to ensure complete free-basing of the tertiary amine.

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep bath temperature <35 °C to prevent thermal degradation of the spiroketal).

  • Column Preparation: Prepare a silica gel column by slurrying standard silica (60 Å, 230-400 mesh) in a mixture of DCM containing 2% Triethylamine (v/v).

    • Expert Insight: Pumping 2-3 column volumes of this basified solvent through the silica is mandatory to cap all acidic silanol groups prior to loading the compound.

  • Elution: Load the concentrated crude oil onto the column. Elute using a gradient of DCM : Methanol : Triethylamine (from 97:1:2 to 92:6:2).

  • Fraction Monitoring: Spot fractions on TLC plates. Since tertiary amines do not react well with standard UV or Ninhydrin, visualize using Dragendorff's reagent.

    • Self-Validation Check: The desired product will appear as a distinct, bright orange spot (Rf ~0.4 in 90:8:2 DCM:MeOH:Et₃N). Pool the pure fractions and concentrate to yield the purified free base as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization

This protocol converts the sensitive free base into a stable, highly crystalline salt without inducing aqueous hydrolysis.

  • Solvent Exchange: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 10 mL/g.

  • Inert Cooling: Transfer the flask to an ice bath (0–5 °C) and purge the headspace with dry Nitrogen (N₂) or Argon.

  • Anhydrous Acidification: Slowly add 1.05 molar equivalents of a 3M anhydrous HCl solution in Isopropanol (iPrOH) dropwise with vigorous magnetic stirring.

    • Self-Validation Check: A stark white precipitate (the HCl salt) should form immediately upon addition. If the solution turns cloudy but fails to precipitate, seed crystals or a slight reduction in solvent volume may be required.

  • Isolation: Stir for 30 minutes at 0 °C to drive complete precipitation. Filter the solid rapidly on a Büchner funnel under a nitrogen blanket (to prevent atmospheric moisture absorption) and wash with cold, anhydrous MTBE.

  • Binary Solvent Recrystallization: Transfer the crude salt to a clean Erlenmeyer flask. Add a minimum volume of boiling anhydrous Isopropanol just until the solid completely dissolves.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise to the boiling solution until a faint, persistent turbidity is observed.

    • Self-Validation Check: This turbidity indicates the exact saturation point. Add one single drop of hot Isopropanol to clear the solution, then immediately remove it from the heat source.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Final Drying: Filter the resulting fine, needle-like crystals, wash with ice-cold heptane, and dry in a vacuum oven at 40 °C for 24 hours.

Analytical Validation Standards

To confirm the success of the purification, employ the following analytical standards:

  • LC-MS (ESI+): Use a basic mobile phase (e.g., 0.1% NH₄OH in Water/Acetonitrile) to prevent in-source fragmentation of the ketal. The expected [M+H]⁺ peak is m/z 228.2.

  • GC-MS Warning: Avoid standard GC-MS for purity validation. Spiroketals are notoriously prone to thermal degradation in high-temperature GC injection ports, which will artificially show 4-(dimethylamino)cyclohexanone as a false impurity.

  • ¹H NMR (CDCl₃): Confirm the integrity of the spiroketal by verifying the presence of the neopentyl methyl singlet protons (~0.95 ppm, 6H) and the N,N-dimethyl singlet protons (~2.25 ppm, 6H).

References

  • N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, Pharmaffiliates,[Link]

  • Craig RA 2nd, Roizen JL, Smith RC, Jones AC, Stoltz BM. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses (via PMC), 2016.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine synthesis

Welcome to the Technical Support Center for the synthesis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 107431-14-1). This spirocyclic compound is a highly valued privileged scaffold, serving as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 107431-14-1). This spirocyclic compound is a highly valued privileged scaffold, serving as a critical intermediate in the development of 5-HT1F receptor agonists (such as lasmiditan) for migraine therapeutics.

Synthesizing this molecule requires a precise two-stage workflow: monoketalization followed by reductive amination . The primary chemical challenge lies in controlling reaction selectivity—specifically, preventing over-ketalization in the first step and avoiding premature ketone reduction in the second. This guide provides field-validated protocols, mechanistic causality, and targeted troubleshooting to help you maximize your reaction yield.

Process Workflow Visualization

G A 1,4-Cyclohexanedione + Neopentyl Glycol B Step 1: Acid-Catalyzed Ketalization A->B C 3,3-Dimethyl-1,5-dioxaspiro [5.5]undecan-9-one (Monoketal) B->C Optimized Stoichiometry D Diketal Byproduct (Over-reaction) B->D Excess Diol F Step 2: Reductive Amination C->F E Dimethylamine (HNMe2) + NaBH(OAc)3 + AcOH E->F G N,N,3,3-Tetramethyl-1,5-dioxaspiro [5.5]undecan-9-amine (Target Amine) F->G Selective Iminium Reduction H Alcohol Byproduct (Ketone Reduction) F->H Premature Reduction

Workflow for the two-step synthesis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine.

Quantitative Data: Yield Optimization Strategies

To achieve high purity and yield, experimental conditions must be tightly controlled. The table below summarizes how shifting from standard to optimized conditions directly impacts the reaction output by suppressing specific side reactions.

Reaction StepParameterStandard ConditionsOptimized ConditionsMechanistic Impact on Yield
Step 1: Ketalization Dione:Diol Ratio1.0 : 1.1 (Excess Diol)1.0 : 0.95 (Deficit Diol) Monoketal yield increases from ~55% to >85%. Diketal formation is starved of reagents.
Solvent SystemToluene (Reflux, Dean-Stark)DCM or Biphasic (Hexane/H₂O) Prevents thermal degradation; biphasic systems partition the product safely away from the diol.
Step 2: Reductive Amination Reducing AgentNaBH₄ or NaBH₃CNNaBH(OAc)₃ (STAB) STAB selectively reduces the iminium ion, dropping the alcohol byproduct to <5%.
Order of AdditionAll reagents mixed simultaneously30 min Imine pre-formation Ensures complete iminium conversion before reduction begins, preventing ketone attack.

Self-Validating Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (Monoketalization)

Causality & Design: The primary challenge when reacting 1,4-cyclohexanedione with neopentyl glycol (2,2-dimethyl-1,3-propanediol) is the formation of the undesired diketal. To enforce causality toward the monoketal, we utilize a strict stoichiometric deficit of the diol (0.95 equivalents) in a halogenated solvent system (e.g., dichloromethane) combined with strict temperature control (10–20 °C) during acid catalysis[1]. The differential solubility and controlled kinetics prevent the second ketone moiety from reacting. Alternatively, a biphasic system can be used where the monoketal partitions into the non-polar organic phase upon formation, physically isolating it from further reaction[2].

Methodology:

  • Charge a dry, round-bottom flask with 1,4-cyclohexanedione (1.0 eq, e.g., 25.0 g) and dissolve in dichloromethane (DCM, 8 volumes, 200 mL).

  • Add neopentyl glycol (0.95 eq, 22.0 g) to the stirring solution.

  • Cool the mixture to 10–15 °C using an ice-water bath.

  • Slowly add concentrated sulfuric acid (0.15 eq, 4.0 g) dropwise, maintaining the internal temperature strictly below 20 °C to prevent runaway ketalization.

  • Validation Check: Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the diol is entirely consumed. A slight amount of unreacted dione will remain by design.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (100 mL) to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude monoketal.

Step 2: Reductive Amination to N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Causality & Design: Direct reductive amination of the monoketal with dimethylamine can lead to premature reduction of the ketone (yielding an alcohol) if the reducing agent is too aggressive. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid[3]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that selectively reduces the rapidly formed iminium ion at a much faster rate than the unreacted ketone[4].

Methodology:

  • In a dry flask under a nitrogen atmosphere, dissolve 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 10 volumes).

  • Add dimethylamine (2.0 M solution in THF, 1.5 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes to pre-form the iminium intermediate.

  • Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq) over 15 minutes to control any mild exotherm.

  • Validation Check: Stir at room temperature for 12–16 hours. Monitor by GC-MS or TLC (DCM:MeOH 9:1 with 1% NH₄OH). The intermediate iminium should be fully consumed, yielding the target amine.

  • Quench the reaction with 1N NaOH (aqueous) to adjust the pH to ~10, ensuring the target amine is fully in its free-base form.

  • Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the target spiro-amine.

Troubleshooting & FAQs

Q1: I am observing high levels of the diketal byproduct in Step 1. How can I suppress this? A: Diketal formation occurs when the local concentration of neopentyl glycol is too high relative to the dione. Ensure you are using a stoichiometric deficit of the diol (0.90–0.95 eq). If the problem persists, employ a biphasic reaction system (e.g., aqueous acid and hexane). The monoketal is highly soluble in the non-polar organic phase and will partition into it as soon as it forms, physically separating it from the aqueous diol and preventing the second ketalization event[2].

Q2: My reductive amination (Step 2) is yielding significant amounts of the corresponding alcohol instead of the amine. What went wrong? A: Premature ketone reduction happens if the reducing agent attacks before the iminium ion is fully formed, or if the reducing agent is too strong. Do not use Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) without strict pH control. Ensure you are using STAB (NaBH(OAc)₃). Additionally, allow the ketone, dimethylamine, and acetic acid to stir for 30 minutes before adding the STAB. This pre-formation guarantees the STAB reacts exclusively with the iminium ion[3].

Q3: The reaction stalls during Step 2, and unreacted ketone remains. How do I drive it to completion? A: This is typically a moisture issue. STAB is sensitive to water, and water is a natural byproduct of iminium formation. If your solvents are not strictly anhydrous, the STAB will degrade, or the imine equilibrium will shift backwards. Use anhydrous DCE and consider adding 3Å molecular sieves or a water scavenger like Titanium(IV) isopropoxide (Ti(O-iPr)₄) to drive the imine formation forward.

Q4: How do I separate the unreacted 1,4-cyclohexanedione from the monoketal after Step 1? A: Because we use a deficit of diol, unreacted dione is expected. 1,4-cyclohexanedione is highly water-soluble compared to the highly lipophilic monoketal. Multiple washes of the organic layer with water or a mild aqueous bisulfite solution will effectively partition the unreacted dione into the aqueous waste, leaving the pure monoketal in the organic phase.

References

  • [1] US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Google Patents. 1

  • [2] WO2007048717A1 - Preparation of cyclic, ketalized ketones by favorskii rearrangement and the use thereof for the preparation of glucokinase activator 70. Google Patents. 2

  • [4] Sodium triacetoxyborohydride. Organic Chemistry Portal. 4

  • [3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Long-Term Storage Stability of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Welcome to the technical support guide for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1). This resource is designed for researchers, scientists, and drug development professionals to ensure th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Degradation can compromise experimental results, and this guide provides a structured approach to identifying, mitigating, and preventing common stability issues.

The molecular structure of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine incorporates two key functional groups: a tertiary amine and a spiroketal. Each presents a distinct vulnerability during long-term storage, primarily to oxidation and acid-catalyzed hydrolysis, respectively. Understanding these potential degradation pathways is crucial for effective troubleshooting.

Quick Reference: Recommended Storage Conditions

For optimal stability, adhere to the following storage protocols. These recommendations are based on the chemical properties of tertiary amines and spiroketals, as well as vendor data for structurally similar compounds.

ParameterOptimal ConditionAcceptable ConditionRationale
Temperature 2–8°CAmbient (short-term)Lower temperatures significantly reduce the rate of potential oxidative and hydrolytic degradation reactions[1][2][3].
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerAn inert atmosphere is critical to prevent oxidation of the tertiary amine moiety[4].
Light Exposure Amber Glass Vial / DarkOpaque Secondary ContainerUV light can catalyze the formation of reactive species that lead to oxidation[5][6].
Moisture Anhydrous / DesiccatedTightly Sealed ContainerAmines can be hygroscopic[7]. Absorbed moisture, especially with acidic impurities, can facilitate spiroketal hydrolysis.
Container Borosilicate Glass (Type I)High-Density Polyethylene (HDPE)Use containers made of non-reactive materials to prevent contamination[7]. Ensure the cap provides an airtight seal.
Troubleshooting Guide: Investigating Purity Degradation

This section addresses the most common issue encountered during long-term storage: a measured loss of purity.

Q1: My purity analysis (HPLC, GC) shows a decrease in the parent compound concentration. What are the most probable causes?

A loss of purity indicates that the parent molecule is degrading into one or more new chemical entities. Given its structure, there are two primary, competing degradation pathways:

  • Amine Oxidation: The tertiary amine is susceptible to oxidation, which typically results in the formation of an N-oxide. This reaction can be promoted by atmospheric oxygen, elevated temperatures, and light exposure[8][9][10].

  • Spiroketal Hydrolysis: The spiroketal linkage is stable under basic or neutral conditions but can undergo hydrolysis if exposed to acidic contaminants and water. This reaction cleaves the spirocycle, yielding two separate molecules.

The following workflow provides a systematic approach to diagnosing the specific degradation pathway affecting your sample.

TroubleshootingWorkflow start Purity Loss Detected (e.g., via HPLC, GC) analytical Perform LC-MS or GC-MS Analysis (See Protocol 1) start->analytical decision Analyze Mass Spectrum: Identify Degradant Mass analytical->decision path_a Pathway A Identified: Amine Oxidation decision->path_a Parent Mass +16 amu (N-Oxide formation) path_b Pathway B Identified: Spiroketal Hydrolysis decision->path_b Degradants observed: Cyclohexanone & Diamine-diol mitigate_a Implement Mitigation Strategy: - Store under inert gas (Ar, N2) - Use amber vials / store in dark - Ensure strict temperature control (2-8°C) path_a->mitigate_a mitigate_b Implement Mitigation Strategy: - Use high-purity, acid-free containers - Store in a desiccated environment - Handle in a dry atmosphere (glove box) path_b->mitigate_b

Fig 1. Troubleshooting workflow for identifying degradation pathways.
Q2: How do I analytically confirm which degradation pathway is occurring?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for identifying the degradation products. The mass of the degradants provides a clear signature of the underlying chemical reaction.

  • Causality: The addition of an oxygen atom (oxidation) or the addition of a water molecule followed by cleavage (hydrolysis) results in products with predictable mass changes. By comparing the mass-to-charge ratio (m/z) of the new peaks in your chromatogram to the parent compound, you can definitively identify the pathway.

Expected Degradation Products & Mass Signatures

Degradation PathwayExpected Product(s)Mass Change (Relative to Parent)Analytical Signature
Amine Oxidation N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine-N-oxide+15.99 Da A new peak with m/z corresponding to [M+H+16]⁺ in the mass spectrum.
Spiroketal Hydrolysis 1. Cyclohexanone2. 4-amino-4-(dimethylaminomethyl)-2,2-dimethylcyclohexan-1-olN/A (Cleavage)Two new, more polar peaks corresponding to the cleavage products.

For a detailed methodology, refer to Protocol 1: Purity and Degradant Assessment by LC-MS .

Q3: My analysis confirms amine oxidation. What are the specific steps to prevent it?

Amine oxidation is primarily driven by exposure to atmospheric oxygen. Tertiary amines react with oxidants like hydrogen peroxide or even molecular oxygen, especially when catalyzed by light or heat, to form N-oxides[4][9][10].

Preventative Measures:

  • Inert Atmosphere Sparging and Blanketing: Before sealing the vial for long-term storage, gently bubble a stream of an inert gas (argon or high-purity nitrogen) through the solid material or its solution for several minutes. Then, replace the headspace of the vial with the inert gas before sealing tightly. This process, known as sparging and blanketing, removes dissolved and atmospheric oxygen.

  • Use of Amber Vials: Store the compound in amber borosilicate glass vials to shield it from UV and other wavelengths of light that can provide the activation energy for oxidation reactions[5][6].

  • Strict Temperature Control: Store samples at 2-8°C. Lower temperatures decrease the kinetic energy of molecules, reducing the frequency and energy of collisions that lead to reactions.

  • Avoid Metal Contaminants: Ensure that spatulas and handling equipment are clean and free from transition metal residues, which can catalyze oxidation reactions.

Q4: My analysis points to spiroketal hydrolysis. How can this be avoided?

Spiroketal hydrolysis is an acid-catalyzed process that requires the presence of water[11][12]. The oxygen atoms of the ketal are protonated by an acid, making the central spiro-carbon susceptible to nucleophilic attack by water, leading to ring-opening.

Preventative Measures:

  • Ensure Anhydrous Conditions: Amines are often hygroscopic, meaning they readily absorb moisture from the air[7]. Handle and store the compound in a dry environment, such as a glovebox or a desiccator.

  • Use High-Quality Glassware: Use Type I borosilicate glass, which is highly resistant to leaching. Avoid using glassware that has been washed with strong acids unless it has been thoroughly rinsed with deionized water and dried completely.

  • Control Atmospheric Contaminants: Do not store the compound in the same cabinet as volatile acidic chemicals (e.g., HCl, acetic acid). Acidic vapors can be absorbed and initiate degradation.

  • Solvent Purity: If storing in solution, use only high-purity, anhydrous solvents. Ensure the solvent does not contain acidic impurities.

Frequently Asked Questions (FAQs)
  • Q: Is the compound sensitive to CO2?

    • A: Yes, potentially. Tertiary amines can react reversibly with carbon dioxide, especially in the presence of water, to form carbamate salts[13]. While this is not degradation in the traditional sense, it can affect the compound's physical state and pH, potentially influencing other degradation pathways. Storing under an inert atmosphere mitigates this risk.

  • Q: What type of vial cap should I use?

    • A: Use a cap with a PTFE (polytetrafluoroethylene) liner. PTFE is highly inert and provides an excellent barrier against moisture and air ingress, preventing both hydrolysis and oxidation.

  • Q: I observed my white solid sample turning slightly yellow over time. What does this signify?

    • A: Discoloration is a common visual indicator of degradation. It is often associated with minor oxidation byproducts. If you observe discoloration, it is imperative to re-analyze the purity of the sample before use.

  • Q: Can I store the compound in a DMSO solution for screening purposes?

    • A: While convenient, long-term storage in any solvent is not recommended. If short-term storage in solution is necessary, use anhydrous, high-purity DMSO and store frozen under an inert atmosphere. Be aware that DMSO itself can contain trace amounts of water and can degrade under certain conditions. It is always best to prepare solutions fresh from a solid sample that has been stored properly.

Detailed Experimental Protocols
Protocol 1: Purity and Degradant Assessment by LC-MS

This protocol provides a general method for assessing the purity of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine and identifying potential degradants.

1. Materials and Reagents:

  • Sample of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic Acid (LC-MS grade)
  • Methanol (for sample dilution)
  • 2 mL HPLC vials with PTFE-lined caps

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound into a clean vial.
  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
  • Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of a 50:50 acetonitrile/water mixture in an HPLC vial. This yields a final concentration of 10 µg/mL.

3. LC-MS Conditions (Example):

  • LC System: Agilent 1290 Infinity II or equivalent
  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL
  • MS System: Agilent 6545 XT AdvanceD-TOF or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Range: m/z 50–1000
  • Source Parameters: Gas Temp 325°C, Gas Flow 8 L/min, Nebulizer 35 psig, Sheath Gas Temp 375°C, Sheath Gas Flow 11 L/min.

4. Data Analysis:

  • Integrate the peak corresponding to the parent compound (Expected [M+H]⁺ ≈ 242.21 m/z).
  • Calculate purity as the peak area of the parent compound divided by the total peak area of all components.
  • Search for peaks with m/z values corresponding to the expected degradants (e.g., [M+H+16]⁺ ≈ 258.21 m/z for the N-oxide).
  • Examine the chromatogram for earlier eluting, more polar peaks that could correspond to hydrolysis products.
Protocol 2: Safe Handling and Aliquoting for Long-Term Storage

This protocol ensures minimal exposure to atmospheric contaminants when handling the bulk material.

  • Preparation: Move the sealed container of the compound, new amber vials, a clean spatula, and a balance into a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, perform the work quickly in a fume hood with low airflow, next to a source of flowing inert gas.

  • Equilibration: Allow the main container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Aliquoting: Open the main container and quickly weigh the desired amounts of the solid into the new, pre-labeled amber vials.

  • Inerting: Before sealing each new aliquot, blanket the vial with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Packaging: For added protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquoted vials into a labeled secondary container and store at 2-8°C in the dark. Return the main container to storage after ensuring it is properly sealed and blanketed with inert gas.

References
  • Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • Amine Storage Conditions. (n.d.). Essential Guidelines for Safety. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Molecules. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • Langmuir. (2013). Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]

  • Wikipedia. (n.d.). Amine oxide. [Link]

  • ResearchGate. (n.d.). Light-induced effects on Spiro-OMeTAD films and hybrid lead halide perovskite solar cells. [Link]

  • Chemical Reviews. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. [Link]

  • MDPI. (2024). Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. [Link]

  • ACS Publications. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Google Patents. (n.d.). Process for the oxidation of tertiary amines to amine oxides.
  • PMC. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase and retention time for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the HPLC analysis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS No...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the HPLC analysis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS No: 107431-14-1).[1] This molecule, a tertiary amine with a spirocyclic core, presents unique challenges in reversed-phase chromatography, primarily related to its basic nature. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your mobile phase, improve peak shape, and achieve reproducible retention times.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound, and how do they influence my HPLC method?

A1: Understanding the physicochemical properties of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is the first step in developing a robust HPLC method.

  • Basicity (pKa): As a tertiary amine, this compound is basic. While the exact pKa is not published, it is predicted to be in the range of 9-10. This is the most critical parameter for reversed-phase HPLC.[2] The ionization state of the amine is highly dependent on the mobile phase pH.[3][4] At a pH below its pKa, the amine will be protonated (positively charged), and at a pH above its pKa, it will be in its neutral, non-ionized form.

  • Polarity (LogP): The molecule has a significant non-polar spirocyclic and tetramethyl structure, but the amine group adds polarity, especially when protonated. This dual nature makes it well-suited for reversed-phase chromatography.

  • Detection: The molecule lacks a strong chromophore, which can make UV detection challenging.[5] Derivatization might be necessary if high sensitivity is required.[6][7] Alternatively, detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are excellent choices.

Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A2: A systematic approach is key. Here is a recommended starting point for method development:

ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 column is a versatile starting point for moderately non-polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.8) ensures the amine is fully protonated, which can improve peak shape by minimizing interactions with silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[9]
Gradient 10-90% B over 15 minutesA broad gradient helps to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures retention time reproducibility.
Detection UV at 210 nm or MS/CADLow UV wavelength for detecting the amine, or more universal detection methods.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Q3: How does mobile phase pH affect the retention and peak shape of this amine?

A3: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of basic compounds like this one.[3][4]

  • Low pH (e.g., pH < 4): The amine is fully protonated (BH+). This makes the molecule more polar, leading to earlier elution (shorter retention time). While protonation can lead to electrostatic repulsion from residual positive charges on the stationary phase, it primarily prevents secondary interactions with acidic silanol groups on the silica surface, which are a major cause of peak tailing.[10][11]

  • Intermediate pH (e.g., pH 7-9): In this range, the amine will exist in both protonated and neutral forms. This can lead to very poor chromatography, with broad and tailing peaks, as the two forms interact differently with the stationary phase. It is best to avoid this pH range.

  • High pH (e.g., pH > 10): The amine is in its neutral, non-ionized form (B). This makes the molecule more non-polar, leading to stronger retention and a longer retention time. This can be a valid strategy, but requires a pH-stable column.

The relationship between pH, pKa, and the analyte's ionization state is visualized in the diagram below.

G cluster_pH_Scale Mobile Phase pH vs. Analyte State cluster_Outcome Chromatographic Outcome low_pH Low pH (e.g., 2-4) Analyte is Protonated (BH+) outcome_low Less Retention Good Peak Shape (Ion Suppression) low_pH->outcome_low Leads to mid_pH Intermediate pH (e.g., 7-9) Mixture of BH+ and B outcome_mid Poor Peak Shape Variable Retention mid_pH->outcome_mid Leads to high_pH High pH (e.g., >10) Analyte is Neutral (B) outcome_high More Retention Good Peak Shape (Requires pH-stable column) high_pH->outcome_high Leads to

Caption: Effect of mobile phase pH on the ionization state and chromatographic behavior of the amine.

Troubleshooting Guide

Problem: My peak is showing significant tailing.

Peak tailing is the most common issue when analyzing basic compounds.[10][12] It is typically caused by secondary interactions between the protonated amine and deprotonated silanol groups on the silica surface of the HPLC column.

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2-3 units below pKa (~9-10)? start->check_pH adjust_pH Action: Lower pH to 2.5-3.0 using 0.1% Formic or Trifluoroacetic Acid check_pH->adjust_pH No check_column Is the column old or specifically designed for basic compounds? check_pH->check_column Yes adjust_pH->check_column replace_column Action: Use a modern, base-deactivated, end-capped column (e.g., C18-BDS) check_column->replace_column No/Old check_overload Is peak shape better at lower concentrations? check_column->check_overload Yes/Modern replace_column->check_overload reduce_conc Action: Reduce injection volume or dilute sample check_overload->reduce_conc Yes end Symmetric Peak check_overload->end No reduce_conc->end

Sources

Reference Data & Comparative Studies

Validation

Advanced Application Guide: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine in Complex API Synthesis

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly 5-HT1F receptor agonists like carbazolecarboxamides and cycloheptaindolecarboxamides[1]—the structural integrity of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly 5-HT1F receptor agonists like carbazolecarboxamides and cycloheptaindolecarboxamides[1]—the structural integrity of the central aminocyclohexane motif is critical. N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1) serves as a highly optimized, protected building block. This guide objectively compares the performance of this neopentyl glycol acetal against unprotected and standard ethylene acetal alternatives, providing researchers with reference NMR data and self-validating protocols to ensure synthetic success.

Mechanistic Rationale: The Neopentyl Advantage

Attempting late-stage functionalization (e.g., Fischer indole synthesis or reductive amination[2]) on an unprotected 4-(dimethylamino)cyclohexan-1-one often leads to catastrophic yield losses due to competing aldol condensations and enamine degradation.

While standard ethylene glycol acetals provide baseline protection, they are prone to premature hydrolysis under strongly acidic conditions. By utilizing a neopentyl glycol acetal (yielding the 1,5-dioxaspiro[5.5]undecane system), chemists leverage the Thorpe-Ingold effect . The gem-dimethyl groups compress the internal O-C-O bond angle, thermodynamically favoring the cyclic acetal and drastically increasing the kinetic barrier to hydrolysis[3]. This causality dictates its superior performance in harsh downstream coupling environments.

Comparative Performance Analysis

The following table summarizes the quantitative performance of various protection strategies during the synthesis of tetrahydrocarbazole-based APIs.

Protecting Group StrategyIntermediate PrecursorAcid Stability (pH < 3)Steric ShieldingDownstream API Yield
Unprotected 4-(Dimethylamino)cyclohexan-1-onePoor (Aldol side-reactions)None< 30%
Ethylene Acetal 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decaneModerateLow55 - 65%
Neopentyl Acetal N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amineExcellentHigh> 85%

Reference NMR Spectral Data

Accurate spectroscopic validation is the cornerstone of trustworthy synthesis. Below are the reference ¹H and ¹³C NMR spectra for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, complete with mechanistic assignments.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
3.46 s4H-O-CH₂- (C2, C4)Neopentyl acetal methylene protons. Strongly deshielded by adjacent oxygen atoms.
2.28 s6H-N(CH₃)₂Dimethylamino protons.
2.25 tt, J = 11.5, 3.5 Hz1H-CH-N (C9)The bulky -N(CH₃)₂ group locks into an equatorial position. The axial C9 proton exhibits two large (ax-ax) and two small (ax-eq) couplings.
1.75 - 1.85 m4HCyclohexane eq-HEquatorial protons of the cyclohexane ring (C7, C8, C10, C11).
1.40 - 1.55 m4HCyclohexane ax-HAxial protons of the cyclohexane ring.
0.96 s6H-C(CH₃)₂Neopentyl gem-dimethyl protons. Rapid ring inversion at room temperature averages these to a sharp singlet.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Note
98.5 C6 (Spiro Ketal)Highly deshielded quaternary spiro center bound to two electronegative oxygen atoms.
70.2 C2, C4 (Dioxane CH₂)Typical shift for primary carbons within a 1,3-dioxane ring.
62.4 C9 (CH-N)Deshielded by the adjacent tertiary amine.
41.8 -N(CH₃)₂Standard shift for N-methyl carbons.
32.5 C7, C11Cyclohexane methylenes adjacent to the spiro center.
30.1 C3 (Quaternary)Quaternary carbon of the neopentyl backbone.
26.3 C8, C10Cyclohexane methylenes adjacent to the amine-bearing carbon.
22.6 Dioxane -CH₃Gem-dimethyl carbons.

Self-Validating Experimental Protocol

To ensure high-fidelity reproduction, the following protocol for synthesizing the neopentyl acetal incorporates built-in validation checkpoints.

Step 1: Assembly & Reagent Charging In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-(dimethylamino)cyclohexan-1-one (10.0 g, 70.8 mmol) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol, 8.85 g, 85.0 mmol) in 200 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.35 g, 7.1 mmol) as the catalyst.

Step 2: Azeotropic Dehydration (Validation Checkpoint) Heat the mixture to vigorous reflux (approx. 110 °C). Causality: The reaction is thermodynamically driven forward by the continuous removal of water. Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when exactly ~1.27 mL of water (theoretical yield) has collected, typically after 4–6 hours.

Step 3: Quench & Biphasic Extraction Cool the reaction to room temperature. Quench the acid catalyst by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with toluene (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Spectroscopic Validation Self-Validation Check: Before proceeding to downstream API synthesis, analyze the crude oil via IR and ¹³C NMR. The complete disappearance of the ketone carbonyl stretch at ~1710 cm⁻¹ in the IR spectrum, coupled with the emergence of the spiro ketal carbon signal at δ 98.5 ppm in the ¹³C NMR, guarantees quantitative conversion.

Synthetic Workflow Visualization

SyntheticWorkflow Substrate 4-(Dimethylamino) cyclohexan-1-one Unprotected Direct Reaction (Unprotected) Substrate->Unprotected Base/Acid Catalysis Protected Neopentyl Glycol Protection Substrate->Protected TsOH, PhMe Reflux Degradation Aldol Byproducts & Low Yield (<30%) Unprotected->Degradation Side Reactions Intermediate N,N,3,3-Tetramethyl-1,5-dioxaspiro [5.5]undecan-9-amine Protected->Intermediate Quantitative Conversion API Target API High Yield (>85%) Intermediate->API Fischer Indole / Coupling

Figure 1: Chemoselective workflow comparing unprotected vs. neopentyl acetal protected pathways.

References

  • Pharmaffiliates. "N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine Product Specifications." Pharmaffiliates Private Limited.[Link]

  • The Journal of Organic Chemistry. "Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand." ACS Publications, 2019.[Link]

  • Organic Process Research & Development. "A Short Synthesis of the 2-Bromo-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine Building Block." ACS Publications, 2019.[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

An In-Depth Technical Guide to the Predicted LC-MS Fragmentation Pattern of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine For Researchers, Scientists, and Drug Development Professionals N,N,3,3-Tetramethyl-1,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted LC-MS Fragmentation Pattern of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

For Researchers, Scientists, and Drug Development Professionals

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, with a molecular formula of C13H25NO2 and a molecular weight of 227.35 g/mol , is a reagent used in the synthesis of 5-HT1F agonists for potential migraine treatment.[1] Understanding its behavior under mass spectrometric conditions is crucial for its analysis in various matrices.

I. Proposed Experimental Workflow for LC-MS Analysis

To effectively analyze the fragmentation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, a robust LC-MS method is paramount. The following workflow is proposed, emphasizing the rationale behind each step to ensure a self-validating and reproducible protocol.

A. Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to present a pure, concentrated band of the analyte to the mass spectrometer. Given the amine functionality, reverse-phase chromatography with a C18 column is a suitable starting point. The mobile phase composition is critical for achieving good peak shape and retention for basic compounds.[2]

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is compatible with a wide range of organic solvents and aqueous buffers.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase protonates the tertiary amine, improving peak shape and aiding in positive mode ionization.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with ESI-MS.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute the compound of interest and any potential impurities with a reasonable retention time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation without excessive backpressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 2 µLA small injection volume minimizes band broadening and prevents column overloading.
B. Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of the tertiary amine, which is readily protonated.

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The tertiary amine group is basic and will readily accept a proton to form a stable [M+H]+ ion.
Capillary Voltage 3.5 kVOptimizes the spray for efficient ion generation.
Cone Voltage 30 VA moderate cone voltage can induce some in-source fragmentation, providing initial structural information.
Source Temperature 150 °CMaintains the analyte in the gas phase without causing thermal degradation.
Desolvation Gas Flow 800 L/hrAids in the desolvation of the ESI droplets, enhancing ion release.
Collision Energy (for MS/MS) Ramped 10-40 eVA range of collision energies is necessary to observe both the precursor ion and a variety of fragment ions, from low-energy to high-energy fragmentations.
C. Experimental Workflow Diagram

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Reverse-Phase Column LC_Sample->LC_Column LC_Gradient Gradient Elution LC_Column->LC_Gradient MS_Source Electrospray Ionization (ESI+) LC_Gradient->MS_Source Eluent Transfer MS_Analyzer1 Quadrupole 1 (Precursor Selection) MS_Source->MS_Analyzer1 MS_CID Collision Cell (CID) MS_Analyzer1->MS_CID MS_Analyzer2 Quadrupole 2 (Fragment Ion Analysis) MS_CID->MS_Analyzer2 MS_Detector Detector MS_Analyzer2->MS_Detector Data_System Data Analysis MS_Detector->Data_System Data Acquisition

Caption: Proposed LC-MS/MS workflow for the analysis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine.

II. Predicted Fragmentation Pattern

The fragmentation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine in positive ion mode ESI-MS/MS is predicted to be driven by the charge localization on the tertiary amine. The protonated molecule, [M+H]+, will have an m/z of 228.36. The subsequent fragmentation pathways will likely involve cleavages alpha to the nitrogen and ring openings.

A. Key Predicted Fragment Ions
Predicted m/z Proposed Formula Proposed Fragmentation Pathway
228.36[C13H26NO2]+Protonated molecule [M+H]+
184.29[C11H22O2]+Loss of dimethylamine ( (CH3)2NH ) via alpha-cleavage. This is a very common fragmentation for tertiary amines.[3][4]
156.26[C9H16O2]+Subsequent loss of ethylene from the m/z 184 fragment.
127.18[C8H15O]+Fragmentation of the dioxaspiro ring system.
86.10[C5H12N]+Cleavage of the bond connecting the amine-containing ring to the spiro center, with charge retention on the nitrogen-containing fragment.
58.07[C3H8N]+Alpha-cleavage resulting in the dimethylaminomethyl cation.
B. Proposed Fragmentation Pathway Diagram

G cluster_path1 Alpha-Cleavage Pathway cluster_path2 Ring Cleavage Pathway cluster_path3 Direct Alpha-Cleavage cluster_path4 Dioxaspiro Ring Fragmentation M [M+H]+ m/z 228.36 F1 m/z 184.29 Loss of (CH3)2NH M->F1 F3 m/z 86.10 Cleavage at Spiro Center M->F3 F4 m/z 58.07 Dimethylaminomethyl cation M->F4 F2 m/z 156.26 Loss of C2H4 F1->F2 F5 m/z 127.18 F1->F5

Sources

Validation

Validating the purity of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine using GC-MS

Advanced Purity Validation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: A GC-MS Comparative Guide Introduction N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 107431-14-1) is a complex spirocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purity Validation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: A GC-MS Comparative Guide

Introduction

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS 107431-14-1) is a complex spirocyclic aliphatic amine utilized as a critical reagent and intermediate in the synthesis of 5-HT1F receptor agonists, such as carbazolecarboxamides used for migraine treatments (e.g., monitored as Frovatriptan Impurity 8)[1][2]. With a molecular formula of C13H25NO2 and a molecular weight of 227.34 g/mol , validating the purity of this compound presents unique analytical challenges.

Because the molecule lacks a conjugated π-electron system, it exhibits negligible ultraviolet (UV) absorbance, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly ineffective. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for its purity profiling and impurity quantification[3].

Analytical Modality Comparison: Why GC-MS?

When designing an analytical method, the physicochemical properties of the analyte dictate the platform. While Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for large, polar, or thermolabile biomolecules, GC-MS provides unparalleled chromatographic resolution and highly reproducible Electron Ionization (EI) spectra for volatile and semi-volatile organic compounds[3][4].

Aliphatic amines, however, are notoriously prone to peak tailing in gas chromatography due to strong hydrogen bonding and interactions with active silanol groups on the fused-silica column[5]. To mitigate this, a derivatization step—specifically silylation—is employed to replace active hydrogens with trimethylsilyl (TMS) groups, thereby reducing polarity, enhancing volatility, and ensuring sharp, symmetrical peaks[5][6].

Table 1: Comparative Performance of Analytical Modalities for Aliphatic Spirocyclic Amines

Analytical ModalitySensitivitySpecificityMatrix EffectsSuitability for CAS 107431-14-1
GC-MS (Derivatized) High (pg–ng)Excellent (EI spectral libraries)LowOptimal (Gold Standard)
LC-MS/MS Ultra-High (pg)Excellent (MRM transitions)Moderate (Ion suppression)Good, but higher operational cost
HPLC-UV Low (µg)Poor (No UV absorbance)LowInadequate (Lacks chromophore)
qNMR ModerateSupreme (Structural proof)NoneGood for absolute purity; low throughput

Analytical Workflow

Workflow N1 N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (Aliphatic Amine) N2 Assess Chromophore Presence N1->N2 N3 HPLC-UV (Poor Sensitivity) N2->N3 Strong UV Absorbance? N4 Assess Volatility & Thermal Stability N2->N4 No UV Absorbance N5 LC-MS (Alternative) N4->N5 Thermolabile N6 Derivatization (BSTFA/TMCS) N4->N6 Thermally Stable N7 GC-MS Analysis (EI-MS, DB-5MS) N6->N7 N8 Purity Validation (ICH Q2(R2)) N7->N8

Analytical decision tree for validating aliphatic spirocyclic amines using GC-MS.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following GC-MS methodology incorporates self-validating mechanisms, including System Suitability Testing (SST) and procedural blanks, aligning with ICH Q2(R2) validation guidelines.

Step 1: Sample Preparation and Derivatization

Causality: Unprotected primary and secondary amines cause severe peak tailing and irreversible adsorption on GC columns. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) converts the amine into a volatile TMS derivative, ensuring accurate quantitation[5][6].

  • Accurately weigh 10.0 mg of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Transfer 1.0 mL of the stock solution to a 2 mL glass autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS reagent.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes to drive the reaction to completion[5].

  • Allow the sample to cool to room temperature prior to injection.

  • Self-Validation Step: Prepare a reagent blank (acetonitrile + derivatization agent) to identify any artifact peaks originating from the reagents or solvent.

Step 2: GC-MS Instrumental Parameters

Causality: A 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS) provides the optimal balance of polarity and thermal stability for separating spirocyclic amines and their synthetic impurities.

  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split mode (Ratio 10:1) to prevent column overloading and maintain peak symmetry.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2.0 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C, hold for 5.0 minutes (Total run time: ~20.3 minutes).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source temperature at 230°C. Scan range from m/z 50 to 500[5].

Step 3: System Suitability and Data Interpretation

Causality: Before quantifying purity, the system must demonstrate adequate resolving power and sensitivity to ensure that trace impurities are not masked by the main peak or baseline noise.

  • Blank Injection: Run the reagent blank to confirm the absence of carryover and establish the baseline.

  • SST Injection: Inject a standard mixture containing the analyte and known potential impurities (e.g., unreacted starting materials). Ensure a resolution factor ( Rs​ ) > 1.5 between the main peak and the closest eluting impurity.

  • Signal-to-Noise (S/N): Confirm that the Limit of Quantitation (LOQ) for trace impurities achieves an S/N ratio of ≥ 10.

  • Purity Calculation: Utilize the area normalization method. The purity is calculated as the area of the main derivatized analyte peak divided by the total area of all integrated peaks (excluding the solvent delay and blank artifacts), multiplied by 100. For absolute accuracy, apply Relative Response Factors (RRF) if authentic standards of the impurities are available[5].

Conclusion

For aliphatic spirocyclic compounds like N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, GC-MS coupled with TMS-derivatization provides a robust, highly specific, and sensitive analytical platform. By neutralizing the active amine group, laboratories can achieve excellent peak symmetry, enabling precise impurity profiling that meets stringent pharmaceutical development standards.

Sources

Comparative

X-ray crystallography data for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine structural validation

An In-Depth Guide to the Structural Validation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: A Comparative Analysis Introduction: The Imperative of Structural Certainty in Spirocyclic Amine Scaffolds Spirocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: A Comparative Analysis

Introduction: The Imperative of Structural Certainty in Spirocyclic Amine Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly vital scaffolds in modern drug discovery. Their rigid, three-dimensional nature allows for precise vectoral presentation of functional groups, offering a powerful tool for optimizing ligand-receptor interactions. N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine represents a key synthetic intermediate, combining the conformational rigidity of the spiroketal with a versatile amine functional group. However, the synthetic routes to such molecules can often yield a complex mixture of isomers, making unambiguous structural validation not just a regulatory formality, but a scientific necessity. An error in assigning stereochemistry or even basic connectivity can invalidate biological data and lead research programs astray.

This guide provides a senior application scientist's perspective on the definitive structural validation of this target molecule. We will explore the gold-standard method, single-crystal X-ray crystallography, and compare its utility and outputs against powerful orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The focus will be on not just the what, but the why—explaining the causal logic behind experimental choices to build a self-validating, trustworthy analytical package.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most unambiguous, high-resolution structural information possible for a small molecule. It directly maps the electron density of a crystalline solid, revealing atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry in three-dimensional space. While no public crystal structure for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is currently available, this section outlines the process and expected data based on crystallographic principles and data from analogous structures.

The primary challenge is not data analysis, but obtaining a high-quality single crystal. This is often the rate-limiting step and can be more art than science. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, with no visible fractures or defects.

Workflow for Crystallographic Validation

The path from a purified powder to a final, validated structure is a multi-step process that demands careful execution and quality control at each stage.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Purified Compound (Powder) B Solvent Screening (Vapor Diffusion, Evaporation) A->B Dissolution D Mount Crystal on Diffractometer C Crystal Growth & Harvesting B->C Metastable State C->D Selection of best crystal E X-ray Diffraction Experiment (Data Collection) D->E Exposure to X-rays F Structure Solution (Phase Problem) E->F G Structural Refinement F->G Iterative Fitting H Final Structure Validation (CIF File Generation) G->H Check & Finalize G A Start: Purified Compound B Need to Confirm Molecular Formula? A->B C Run HRMS B->C Yes D Need to Confirm Connectivity? B->D No C->D E Run 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC) D->E Yes F Need Unambiguous Absolute Stereochemistry? D->F No E->F G Attempt Crystallization for X-ray Diffraction F->G Yes I Use Advanced NMR (NOESY) & Chiral Chromatography F->I No / Crystal Fails H Structure Validated G->H Success I->H

Validation

Comparing N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine vs acyclic tertiary amines in drug design

An in-depth technical comparison for researchers, scientists, and drug development professionals. Introduction: The Shift from "Flatland" to 3D Architectures The transition from flexible, two-dimensional chemical space t...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, scientists, and drug development professionals.

Introduction: The Shift from "Flatland" to 3D Architectures

The transition from flexible, two-dimensional chemical space to complex, three-dimensional architectures is a defining hallmark of modern drug discovery. As application scientists, we constantly evaluate building blocks that can optimize target affinity while minimizing off-target liabilities. This guide provides an objective, data-driven comparison between a highly specialized spirocyclic scaffold—N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine —and traditional acyclic tertiary amines .

By restricting conformational freedom and burying lipophilic surface area, spirocycles offer a profound advantage in overcoming the pharmacokinetic and safety hurdles that typically plague basic amines.

Section 1: Structural Causality & The Fsp3 Advantage

Acyclic tertiary amines (e.g., simple N,N-dimethylalkylamines) are highly flexible. While this flexibility allows them to adapt to various binding pockets, it incurs a massive entropic penalty upon target binding. Furthermore, their exposed lipophilic chains often lead to poor physicochemical profiles.

Conversely, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine features a rigid 1,5-dioxaspiro[5.5]undecane core. This spiroketal architecture significantly increases the fraction of sp3-hybridized carbons (Fsp3) while locking the molecule into a defined 3D space. The introduction of spirocyclic elements restricts conformational freedom, projecting the basic dimethylamine group along a highly defined vector[1]. Additionally, the two oxygen atoms in the spiro-ring system act as hydrogen bond acceptors, burying lipophilicity and improving aqueous solubility without adding to the planar aromatic ring count[2].

Fsp3Logic A Spirocyclic Core (High Fsp3 & Rigidity) B Conformational Locking A->B E Buried Lipophilic Surface Area A->E C Reduced Entropic Penalty B->C D Enhanced Target Affinity C->D F Improved Metabolic Stability E->F

Logical flow: How spirocyclic Fsp3 enrichment drives favorable drug-like properties.

Section 2: Overcoming the hERG Liability

One of the most persistent challenges with basic tertiary amines is their propensity to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, leading to QTc prolongation and cardiotoxicity[3]. The hERG central cavity preferentially binds flexible, lipophilic amines that can easily align with key aromatic residues (Tyr652 and Phe656) via cation-π and hydrophobic interactions.

Acyclic amines easily adopt the necessary conformations to intercalate into this pocket. However, the bulky, rigid nature of the dioxaspiro[5.5]undecane core creates severe steric clashes within the hERG cavity. Furthermore, the electron-withdrawing effect of the spiroketal oxygens subtly modulates the pKa of the distal amine. This dual steric and electronic shielding effectively mitigates hERG liability, a strategy increasingly utilized in modern drug design[4].

hERG_Mech Start Basic Tertiary Amine Motif Acyclic Acyclic Structure (Flexible, High Lipophilicity) Start->Acyclic Spiro Dioxaspiro[5.5]undecane Core (Rigid, Lower LogD) Start->Spiro Bind Favorable Alignment with hERG Tyr652/Phe656 Acyclic->Bind NoBind Steric Clash & Disrupted Pharmacophore Vector Spiro->NoBind Tox High Cardiotoxicity Risk Bind->Tox Safe Mitigated hERG Liability NoBind->Safe

Mechanistic divergence in hERG channel binding between acyclic and spirocyclic amines.

Section 3: Quantitative Data Comparison

The structural differences between these two classes manifest clearly in their physicochemical and in vitro safety profiles. The table below summarizes representative performance metrics comparing the spirocyclic scaffold against a standard acyclic tertiary amine equivalent.

Property / MetricAcyclic Tertiary Amine (e.g., N,N-Dimethyloctylamine)N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amineCausality / Impact
Rotatable Bonds (Nrot) 8 - 101 - 2Lower Nrot reduces the entropic penalty upon target binding.
LogD (pH 7.4) 3.5 - 4.51.5 - 2.5Spiroketal oxygens reduce overall lipophilicity, improving solubility.
hERG IC50 (µM) < 1.0 µM (High Risk)> 30.0 µM (Low Risk)Steric bulk prevents alignment with hERG cavity residues.
HLM CL_int (µL/min/mg) > 150 (Rapid clearance)< 20 (Highly stable)Steric shielding prevents CYP450-mediated N-dealkylation.
pKa (Calculated) ~10.0~8.8 - 9.2Inductive pull from spiro-oxygens lowers basicity slightly.

Section 4: Experimental Methodologies (Self-Validating Systems)

To objectively verify the claims above, rigorous, self-validating experimental protocols must be employed. Below are the standardized workflows for assessing hERG liability and metabolic stability.

Protocol 1: Automated Patch-Clamp hERG Assay

Whole-cell patch-clamp electrophysiology remains the gold standard for hERG assessment because it directly measures ion flux, unlike surrogate radioligand binding assays.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Seal Formation: Introduce cells to the automated patch-clamp planar array. Apply negative pressure to form a Giga-ohm (GΩ) seal.

  • Baseline Validation (Self-Validating Step): Record a pre-compound baseline for 3 minutes. Causality: If the leak current exceeds 10% of the peak tail current, the cell is automatically discarded. This ensures only healthy, tight seals are analyzed, preventing false negatives.

  • Compound Application: Perfuse N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine at ascending concentrations (0.1 µM to 100 µM).

  • Positive Control: Run Terfenadine (1 µM) in parallel. Causality: Ensures the channel is responsive to known blockers.

  • Data Analysis: Measure the reduction in peak tail current amplitude to calculate the IC50.

Protocol 2: In Vitro Microsomal Clearance Assay (HLM)

Acyclic amines are highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation. This assay determines the intrinsic clearance rate.

  • Reaction Mix Preparation: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Minus-NADPH Control (Self-Validating Step): Run a parallel sample without NADPH. Causality: This validates that any observed clearance is strictly CYP-dependent, ruling out chemical instability or non-specific binding to the plasticware.

  • Quenching: At time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent instantly denatures CYP enzymes, stopping the reaction precisely at the target time while precipitating proteins to protect the LC-MS column.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CL_int).

Workflow Prep 1. Prepare HLM & Cofactors Incubate 2. Incubate @ 37°C (0-60 min) Prep->Incubate Quench 3. Quench Reaction (Cold MeCN) Incubate->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Analyze 6. Calculate Intrinsic Clearance LCMS->Analyze

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Conclusion

The incorporation of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine into a drug scaffold represents a sophisticated leap over traditional acyclic tertiary amines. By leveraging conformational restriction and strategically placed heteroatoms, medicinal chemists can simultaneously optimize target vectorization, drastically reduce hERG cardiotoxicity risks, and shield the molecule from rapid CYP450 metabolism. As the demand for highly selective, metabolically stable therapeutics grows, spirocyclic amines will continue to outpace their acyclic counterparts in clinical viability.

References

  • Benedetti, E., & Micouin, L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, Taylor & Francis.
  • Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, NIH.
  • Liang, S., et al. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. Journal of Medicinal Chemistry, NIH/PMC.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safety, PPE, and Handling for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

As a Senior Application Scientist in drug development, I recognize that handling specialized synthetic intermediates requires more than just reading a generic Safety Data Sheet (SDS). You need a logic-driven, self-valida...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I recognize that handling specialized synthetic intermediates requires more than just reading a generic Safety Data Sheet (SDS). You need a logic-driven, self-validating system that protects your personnel and preserves the integrity of your chemical workflows.

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1)—widely recognized as Frovatriptan Impurity 8—is a highly specific spiroacetal amine used in the synthesis of 5-HT1F receptor agonists () [1]. Because of its dual functional groups, it presents a unique hazard profile that demands a tailored approach to Personal Protective Equipment (PPE) and operational logistics.

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. This compound presents three distinct risk vectors:

  • Aliphatic Amine Corrosivity: The secondary amine moiety acts as a strong base. Aliphatic amines disrupt the lipid bilayer of human skin, leading to rapid chemical burns, severe eye damage, and potential systemic absorption upon prolonged contact () [3].

  • Spiroacetal Acid-Sensitivity: While highly stable under basic conditions, the spiroacetal core is susceptible to rapid, exothermic hydrolysis when exposed to strong aqueous acids. This cleavage can release volatile, irritating ketones or diols ()[4].

  • Flammability: As an organic molecule with a moderate molecular weight, it poses a combustible and environmental hazard, requiring strict exclusion from ignition sources ()[2].

G cluster_hazards Mechanistic Hazards cluster_mitigation Required PPE & Controls Start N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1) Haz1 Aliphatic Amine Core (Corrosive / Skin Permeation) Start->Haz1 Haz2 Spiroacetal Moiety (Acid-Catalyzed Hydrolysis) Start->Haz2 Haz3 Organic Structure (Flammable / Combustible) Start->Haz3 PPE1 Butyl/Nitrile Gloves (Double Layer) Haz1->PPE1 Prevents burns PPE2 Strict Acid Segregation (Neutral/Basic Media Only) Haz2->PPE2 Prevents cleavage PPE3 Fume Hood + FR Lab Coat Haz3->PPE3 Prevents ignition Action Safe Operational Handling & Waste Segregation PPE1->Action PPE2->Action PPE3->Action

Logical relationship between chemical structural hazards and required PPE mitigation strategies.

Quantitative Operational Parameters

To standardize laboratory comparisons, adhere to the following quantitative safety parameters when drafting your internal batch records:

ParameterSpecification / ValueCausality / Rationale
Molecular Weight 227.35 g/mol Moderate MW organic amine; volatile enough to pose an inhalation hazard at elevated temperatures.
Glove Thickness ≥ 8 mil (Nitrile or Butyl)Prevents the rapid permeation characteristic of lipophilic aliphatic amines. Standard latex is strictly prohibited.
Fume Hood Ventilation 80–100 fpm face velocityEnsures capture of combustible and irritating amine vapors before they enter the operator's breathing zone.
Storage Temperature 2–8°C (Recommended)Minimizes thermal degradation and suppresses the vapor pressure of the spiroacetal core.

Personal Protective Equipment (PPE) Matrix

A layered defense system is mandatory. Do not deviate from these specifications:

  • Hand Protection: Double-gloving is required. Use a 4-mil disposable nitrile inner glove and an ≥ 8-mil butyl rubber or heavy-duty nitrile outer glove. Amines are notorious for degrading standard latex and thin nitrile over time.

  • Eye/Face Protection: Indirectly vented chemical splash goggles. If handling volumes exceeding 50 mL or preparing highly concentrated solutions, a full-face shield must be worn over the goggles.

  • Body Protection: A Flame-Resistant (FR) lab coat is mandatory due to the compound's combustible nature. Ensure cuffs are tucked under the outer gloves.

  • Respiratory Protection: Routine handling must occur exclusively within a certified chemical fume hood. In the event of ventilation failure or a spill, a half-face air-purifying respirator equipped with ABEK cartridges (specifically rated for organic vapors and basic amines) is required.

Operational Workflows

Methodology 1: Standard Operational Handling

This protocol ensures the chemical remains stable and the operator remains uncontaminated during routine synthesis prep.

  • Pre-Operation Verification: Verify the fume hood face velocity is between 80-100 fpm. Crucial: Remove all strong acids (e.g., HCl, H2SO4, TFA) from the workspace to prevent accidental spiroacetal hydrolysis.

  • PPE Donning Sequence: Wash hands thoroughly Don inner nitrile gloves Don FR lab coat Don outer heavy-duty gloves Don splash goggles.

  • Atmospheric Control: If the protocol requires heating the compound, purge the reaction vessel with an inert gas (Argon or N2​ ) to mitigate flammability risks.

  • Material Transfer: Use grounded, anti-static spatulas or glass syringes. Keep the primary container tightly sealed immediately after extraction to prevent environmental moisture absorption.

  • Post-Operation Doffing: Wipe down the exterior of the reagent bottle with a dry, lint-free wipe. Remove the outer gloves inside the fume hood to contain contamination. Wash hands immediately with soap and water.

Methodology 2: Spill Neutralization and Disposal Plan

Standard spill kits often contain citric acid to neutralize bases. Do not use acidic neutralizers on this compound.

  • Immediate Isolation: Alert nearby personnel. If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate area.

  • PPE Escalation: Don the emergency half-face respirator (ABEK cartridges) before approaching the spill zone.

  • Non-Acidic Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a specialized universal synthetic absorbent.

  • Collection: Sweep the absorbed mixture using a non-sparking tool (polypropylene or wooden brush/pan).

  • Waste Segregation: Place the absorbed material into a High-Density Polyethylene (HDPE) container. Label it strictly as "Basic Organic Waste - Flammable." Ensure this container is never mixed with acidic waste streams.

SpillResponse Spill Chemical Spill Detected Evac Evacuate & Ventilate (Fume Hood On) Spill->Evac PPE Don Emergency PPE (ABEK Respirator) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb NoAcid CRITICAL: Do NOT Use Acid Neutralizers Absorb->NoAcid Dispose Collect in Basic Organic Waste Absorb->Dispose

Step-by-step spill response workflow highlighting the critical avoidance of acidic neutralizers.

References

  • Advent Chembio. (2024). Tetramethyl Dioxaspiro Undecan Amine – Pharma Use. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (2025). OSHA Technical Manual (OTM) - Section III: Chapter 1 - Polymer Matrix Composite: Aliphatic Amines. Retrieved from[Link]

  • Deslongchamps, P., et al. (1993). Intramolecular Strategies and Stereoelectronic Effects. ACS Publications. Retrieved from[Link]

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